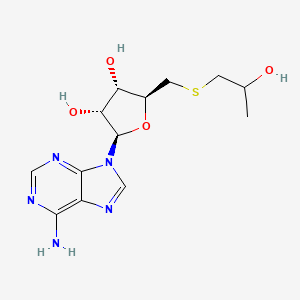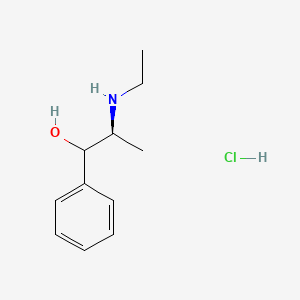
N-Ethyl-dl-norephedrine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-dl-norephedrine Hydrochloride is a synthetic compound belonging to the amphetamine family. It is known for its psychoactive properties and has been used for various purposes, including as a stimulant, appetite suppressant, and decongestant. The compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Ethyl-dl-norephedrine Hydrochloride can be synthesized through several methods. One common approach involves the asymmetric transfer hydrogenation (ATH) of racemic 1-hydroxy-1-phenyl-propan-2-one using well-defined chiral Rh-complexes, such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN), and HCO₂H/Et₃N as reagents . This method allows for the stereoselective preparation of the enantiomers of norephedrine and norpseudoephedrine.
Industrial Production Methods
Industrial production of this compound often involves large-scale isolation techniques such as preparative high-performance liquid chromatography (HPLC) and salting-out assisted liquid-liquid extraction (SALLE) . These methods ensure high purity and yield of the compound, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-dl-norephedrine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-dl-norephedrine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the development of new synthetic methods and reaction mechanisms.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitters and receptors.
Medicine: Investigated for its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity.
Industry: Employed in the production of pharmaceuticals and other chemical products due to its psychoactive properties.
Wirkmechanismus
N-Ethyl-dl-norephedrine Hydrochloride exerts its effects by acting as a sympathomimetic agent. It functions as a norepinephrine releasing agent, indirectly activating adrenergic receptors . This leads to increased heart rate, blood pressure, and vasoconstriction. The compound also stimulates beta-adrenergic receptors, resulting in increased contractility and heart rate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norephedrine: A closely related compound with similar sympathomimetic properties.
Ephedrine: Another amphetamine derivative with similar stimulant effects.
Pseudoephedrine: Used as a decongestant and has similar chemical structure and effects.
Uniqueness
N-Ethyl-dl-norephedrine Hydrochloride is unique due to its specific molecular structure, which allows for distinct interactions with adrenergic receptors. This results in a unique profile of pharmacological effects compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H18ClNO |
|---|---|
Molekulargewicht |
215.72 g/mol |
IUPAC-Name |
(2S)-2-(ethylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-12-9(2)11(13)10-7-5-4-6-8-10;/h4-9,11-13H,3H2,1-2H3;1H/t9-,11?;/m0./s1 |
InChI-Schlüssel |
DHNCTQIFOGRFJF-QMOSYVFLSA-N |
Isomerische SMILES |
CCN[C@@H](C)C(C1=CC=CC=C1)O.Cl |
Kanonische SMILES |
CCNC(C)C(C1=CC=CC=C1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


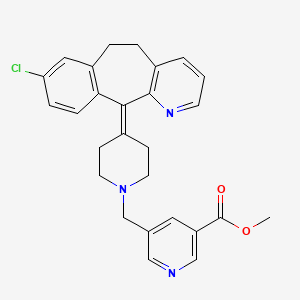
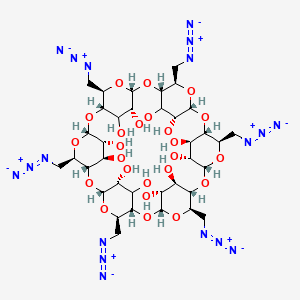
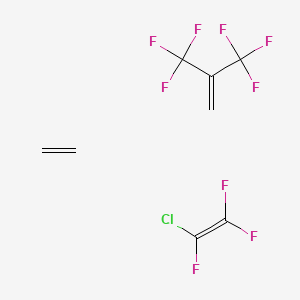
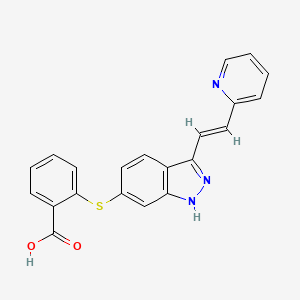
![N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/structure/B13417534.png)
![Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-](/img/structure/B13417535.png)
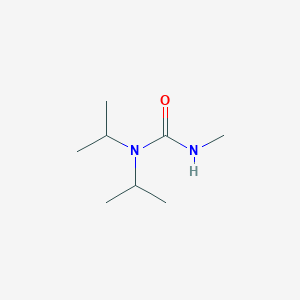
![methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate](/img/structure/B13417546.png)
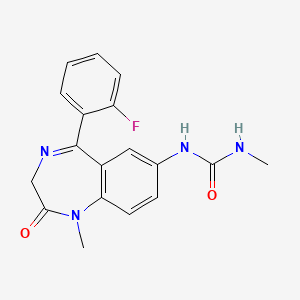
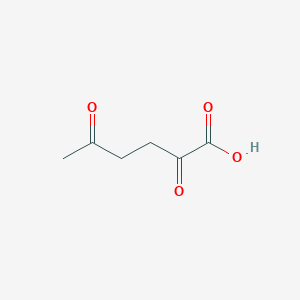
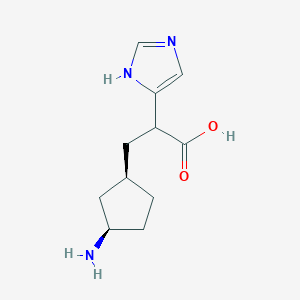
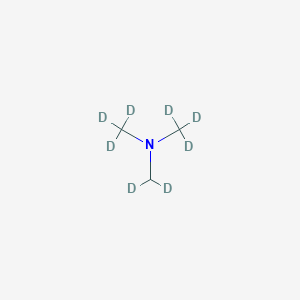
![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)
